molecular formula C36H27OP B14392934 Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane CAS No. 87991-75-1

Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane

Cat. No.: B14392934
CAS No.: 87991-75-1
M. Wt: 506.6 g/mol
InChI Key: QPLQWWXTCIGNPX-UHFFFAOYSA-N
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Description

Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of three biphenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with biphenyl derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where the biphenyl magnesium bromide reacts with phosphorus trichloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: The biphenyl groups can be substituted with other aromatic or aliphatic groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding phosphine.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biphenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity. The phosphorus-oxygen bond plays a crucial role in its chemical behavior, facilitating various catalytic processes and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tri(phenyl)phosphine oxide
  • Tri(p-tolyl)phosphine oxide
  • Tri(m-tolyl)phosphine oxide

Uniqueness

Tri([1,1’-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane is unique due to the presence of biphenyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications and in the design of advanced materials.

Properties

CAS No.

87991-75-1

Molecular Formula

C36H27OP

Molecular Weight

506.6 g/mol

IUPAC Name

1-bis(4-phenylphenyl)phosphoryl-4-phenylbenzene

InChI

InChI=1S/C36H27OP/c37-38(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H

InChI Key

QPLQWWXTCIGNPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)P(=O)(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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